

# An In-depth Technical Guide to Methyl 3-bromo-5-nitrobenzoate

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## Compound of Interest

Compound Name: Methyl 4-bromo-2-nitrobenzoate

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## Introduction

Methyl 3-bromo-5-nitrobenzoate, a halogenated and nitrated aromatic ester, is a key intermediate in the synthesis of complex organic molecules. Its IUPAC name is methyl 3-bromo-5-nitrobenzoate.<sup>[1][2]</sup> This whitepaper provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role as a precursor in the development of pharmacologically active compounds, particularly P2Y receptor antagonists.

## Physicochemical Properties

A summary of the key physicochemical properties of Methyl 3-bromo-5-nitrobenzoate is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source
IUPAC Name	methyl 3-bromo-5-nitrobenzoate	[1][2]
Molecular Formula	C8H6BrNO4	[1][2]
Molecular Weight	260.04 g/mol	[1][2]
CAS Number	6307-87-5	[2]
Melting Point	71-74 °C	
Boiling Point	326.0 ± 22.0 °C at 760 mmHg	
Appearance	White solid	
<sup>1</sup> H NMR (300MHz, Chloroform-d)	δ 8.74 (s, 1H), 8.57 (s, 1H), 8.46 (s, 1H), 3.95 (s, 3H)	

## Synthesis of Methyl 3-bromo-5-nitrobenzoate

The synthesis of Methyl 3-bromo-5-nitrobenzoate is typically achieved through a two-step process starting from 3-nitrobenzoic acid. The experimental protocol is detailed below.

### Experimental Protocol

#### Step 1: Preparation of 3-bromo-5-nitrobenzoic acid

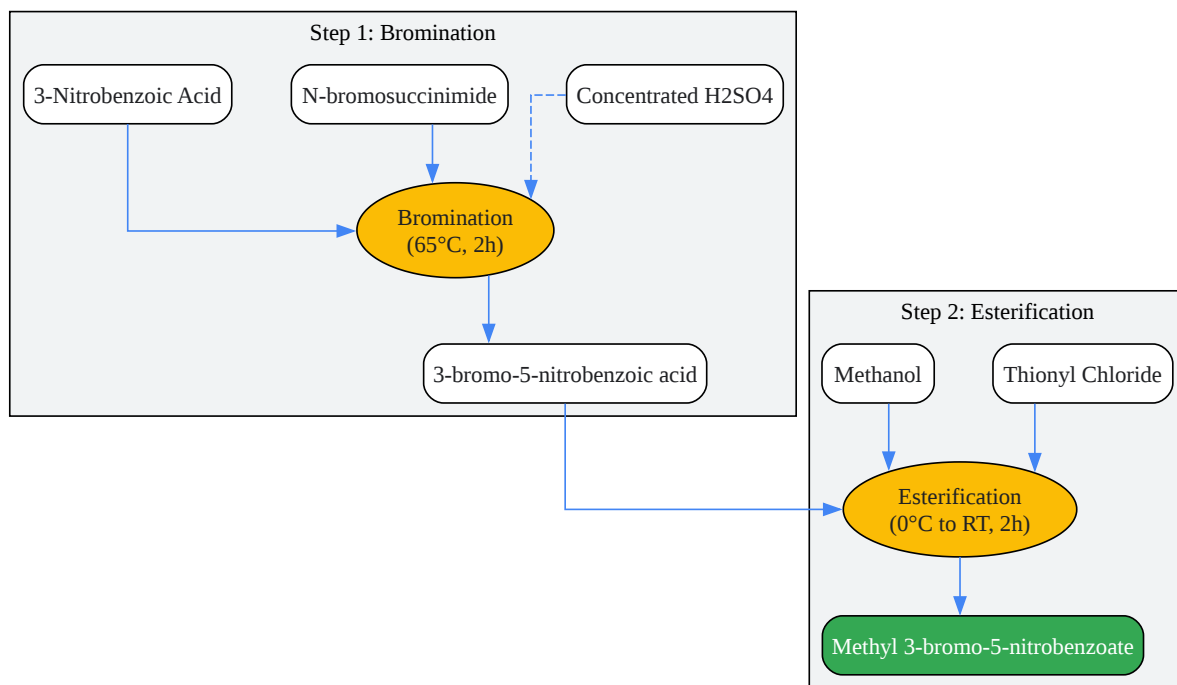
- Dissolve 3-nitrobenzoic acid (5.0g, 29.92mmol) in 50mL of concentrated sulfuric acid at 0°C.
- Slowly add N-bromosuccinimide (6.35g, 35.90mmol) to the reaction mixture.
- After the addition is complete, heat the mixture in a 65°C oil bath and stir for 2 hours.
- Upon completion, pour the reaction solution into ice water and stir for 1 hour.
- Filter the resulting precipitate, wash with ice water, and dry to obtain 3-bromo-5-nitrobenzoic acid.
- Yield: Approximately 6.9g (95%) of a white solid.

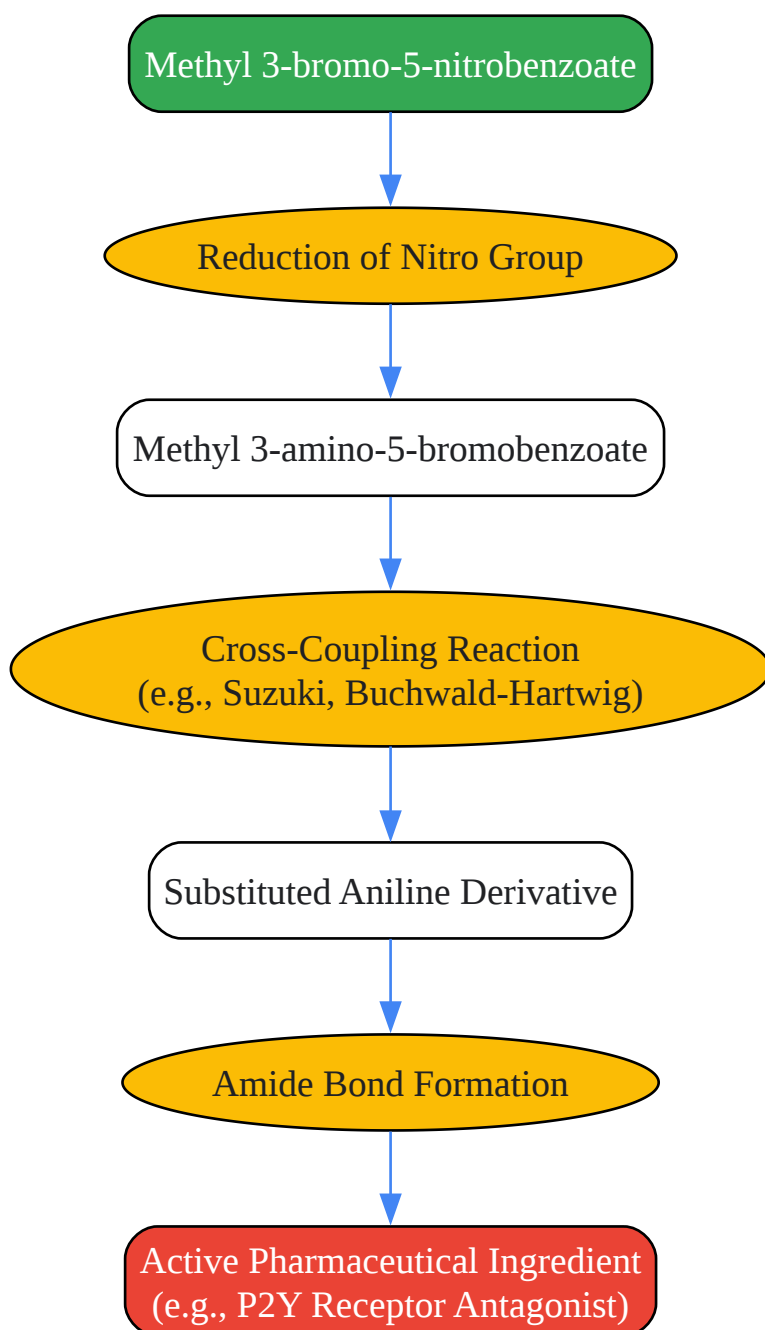
- $^1\text{H}$  NMR (300MHz, Chloroform-d):  $\delta$  8.94 (s, 1H), 8.64 (s, 1H), 8.60 (s, 1H).

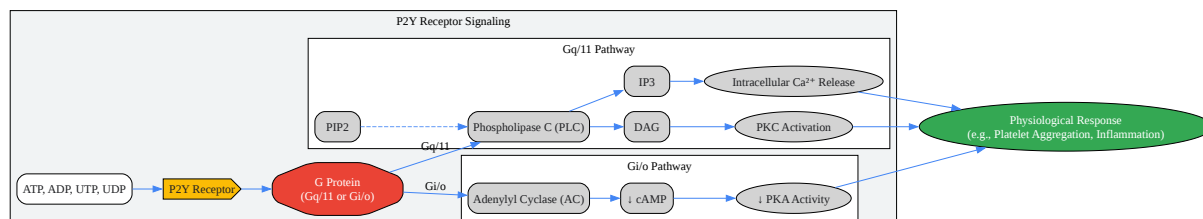
#### Step 2: Preparation of Methyl 3-bromo-5-nitrobenzoate

- Dissolve 3-bromo-5-nitrobenzoic acid (5g, 23.14mmol) in 25mL of methanol and cool to 0°C.
- Add 15mL of thionyl chloride dropwise at 0°C.
- Stir the reaction mixture at room temperature for 2 hours.
- After the reaction is complete, slowly add 100mL of saturated  $\text{NaHCO}_3$  solution and stir for 30 minutes.
- Extract the product with ethyl acetate (3 times).
- Wash the combined organic phases with saturated saline solution and dry with anhydrous sodium sulfate.
- Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 10:1) to yield Methyl 3-bromo-5-nitrobenzoate.
- Yield: Approximately 4.6g (86.46%) of a white solid.

## Synthesis Workflow







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## References

- 1. Methyl 3-bromo-5-nitrobenzoate | C<sub>8</sub>H<sub>6</sub>BrNO<sub>4</sub> | CID 239341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
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